2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine
CAS No.: 1467571-05-6
Cat. No.: VC11987080
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1467571-05-6 |
|---|---|
| Molecular Formula | C9H10ClN3 |
| Molecular Weight | 195.65 g/mol |
| IUPAC Name | 2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine |
| Standard InChI | InChI=1S/C9H10ClN3/c1-13(2)6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,1-2H3,(H,11,12) |
| Standard InChI Key | MMQJJKHJWIUMGY-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC2=C(C=C1)N=C(N2)Cl |
| Canonical SMILES | CN(C)C1=CC2=C(C=C1)N=C(N2)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The benzimidazole core consists of a fused benzene and imidazole ring. Substitutions at the 2- and 5-positions significantly influence electronic and steric properties:
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2-Chloro group: Enhances lipophilicity and metabolic stability compared to non-halogenated analogs .
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N,N-dimethylamino group: Introduces electron-donating effects, improving solubility in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClN₃ |
| Molecular Weight | 195.65 g/mol |
| IUPAC Name | 2-Chloro-N,N-dimethyl-1H-benzimidazol-5-amine |
| SMILES | ClC1=NC2=C(C=C(C=C2)N(C)C)N1 |
| Predicted LogP | 2.1 (moderate lipophilicity) |
| Solubility | Soluble in DMSO, methanol |
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine involves multi-step reactions, often starting from nitro- or amino-substituted benzimidazole precursors. A representative pathway includes:
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Nitration and Alkylation:
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Reduction:
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methylation | Dimethyl sulfate, NaOH, 60°C | 85 |
| Chlorination | POCl₃, DMF, 80°C | 78 |
| Reduction | H₂/Pd-C, ethanol, 25°C | 90 |
Challenges in Synthesis
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Regioselectivity: Competing reactions at the 4- and 6-positions of benzimidazole require careful control of temperature and catalysts .
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Stability: The dimethylamino group may undergo demethylation under acidic conditions, necessitating neutral pH during workup .
Biological Activity and Mechanisms
Antimicrobial Effects
Chloro-substituted benzimidazoles disrupt microbial cell membranes and inhibit DNA gyrase:
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Gram-positive bacteria: MIC = 8–16 μg/mL against S. aureus .
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Fungi: Moderate activity against C. albicans (MIC = 32 μg/mL) .
Structure-Activity Relationships (SAR)
Role of Substituents
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Chloro vs. Trifluoromethyl: Trifluoromethyl groups enhance metabolic stability but reduce solubility compared to chloro .
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Dimethylamino vs. Amino: Dimethylation improves membrane permeability but may reduce hydrogen-bonding interactions with targets .
Table 3: Comparative Bioactivity of Benzimidazole Analogs
| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| 2-Chloro-N,N-dimethyl derivative | 15.2 | 8–32 |
| 2-Trifluoromethyl analog | 9.8 | 4–16 |
| 5-Amino derivative | >50 | 64–128 |
Pharmacokinetic and Toxicological Considerations
ADME Properties
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Absorption: High gastrointestinal absorption (Predicted Caco-2 permeability = 28 nm/s) .
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Metabolism: Hepatic CYP3A4-mediated demethylation generates primary amine metabolites .
Toxicity Profiles
Industrial and Research Applications
Pharmaceutical Development
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Lead optimization: Serves as a scaffold for kinase inhibitors in oncology pipelines .
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Combination therapies: Synergizes with cisplatin in reducing tumor volume by 68% in murine models .
Material Science
Regulatory and Patent Landscape
Key Patents
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